Dacuronium Bromide vs. Pancuronium and Tubocurarine: Neuromuscular Blocking Potency in Anesthetized Patients
Dacuronium bromide exhibits markedly lower neuromuscular blocking potency than both pancuronium bromide and tubocurarine in human subjects. In a clinical study of 23 anesthetized patients, dacuronium produced a competitive neuromuscular block with a potency of approximately one-tenth that of tubocurarine and one-fiftieth that of pancuronium [1].
| Evidence Dimension | Neuromuscular blocking potency (relative) |
|---|---|
| Target Compound Data | Potency reference value = 1 |
| Comparator Or Baseline | Pancuronium: potency reference value = 50; Tubocurarine: potency reference value = 10 |
| Quantified Difference | Dacuronium is approximately 50-fold less potent than pancuronium and 10-fold less potent than tubocurarine |
| Conditions | Anesthetized human patients (n=23); competitive neuromuscular blockade model |
Why This Matters
This quantitative potency differential establishes dacuronium as a distinct analytical entity requiring separate calibration and cannot be substituted by pancuronium in potency-based assays or impurity quantification.
- [1] Norman J, Katz RL. Some effects of the steroidal muscle relaxant, dacuronium bromide, in anaesthetized patients. Br J Anaesth. 1971 Apr;43(4):313-9. doi: 10.1093/bja/43.4.313. View Source
